molecular formula C15H12FNO3 B6404710 2-(3-Acetylaminophenyl)-5-fluorobenzoic acid CAS No. 1261969-52-1

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid

Cat. No.: B6404710
CAS No.: 1261969-52-1
M. Wt: 273.26 g/mol
InChI Key: MOOCKAWYRVPRBJ-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid is an organic compound that features both an acetylamino group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylaminophenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 3-acetylaminobenzene, followed by reduction to form the corresponding amine. This amine is then subjected to a Friedel-Crafts acylation reaction with 5-fluorobenzoic acid chloride under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Acetylaminophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the fluorobenzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-5-fluorobenzoic acid: Lacks the acetyl group, which may affect its binding affinity and specificity.

    2-(3-Acetylaminophenyl)-4-fluorobenzoic acid: The position of the fluorine atom is different, which can influence its chemical reactivity and biological activity.

    2-(3-Acetylaminophenyl)-5-chlorobenzoic acid: Substitution of fluorine with chlorine can alter the compound’s properties, such as its lipophilicity and metabolic stability.

Uniqueness

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-acetamidophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)13-6-5-11(16)8-14(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOCKAWYRVPRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690613
Record name 3'-Acetamido-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-52-1
Record name 3'-Acetamido-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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